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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-564929 is an orally active, nonsteroidal, highly potent, and tissue-selective
androgen receptor modulator (SARM).[1][2] It has been developed for conditions such as age-
related functional decline, demonstrating significant potential for providing the anabolic benefits
of testosterone on muscle and bone with reduced effects on prostatic tissues.[1][2] This tissue
selectivity is a key advantage over traditional testosterone therapy, which carries risks of
prostate enlargement and other androgenic side effects.[2] BMS-564929 binds to the androgen
receptor (AR) with high affinity (Ki of 2.11 nM) and is highly selective for the AR over other
steroid hormone receptors.[1][3] The castrated (orchiectomized) rat model is the standard
preclinical model for evaluating the tissue-selective efficacy of SARMSs, as it removes
endogenous androgens, allowing for a clear assessment of the compound's androgenic and
anabolic activities.

Mechanism of Action

BMS-564929 exerts its effects by binding to the androgen receptor. In its inactive state, the AR
resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Upon binding by a
ligand like BMS-564929, the AR undergoes a conformational change, dissociates from the
HSPs, and homodimerizes.[4] This active complex then translocates into the nucleus, where it
binds to specific DNA sequences known as Androgen Response Elements (ARES).[4] This
binding event initiates the recruitment of coactivator proteins, leading to the transcription of
androgen-responsive genes, which ultimately results in tissue-specific anabolic and androgenic
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effects.[1][4] The tissue selectivity of BMS-564929 is attributed to its unique binding interaction
with the AR's ligand-binding domain, which influences the recruitment of specific coregulatory
proteins in different tissues.[1] Unlike testosterone, BMS-564929 is not a substrate for 5a-
reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone
(DHT) in the prostate, which helps explain its prostate-sparing properties.[5]
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Caption: Mechanism of action for BMS-564929.
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Quantitative Data Presentation

The following tables summarize the key quantitative data for BMS-564929 from in vitro and in

vivo studies.

Table 1: In Vitro Profile of BMS-564929

Parameter Value Notes

o - . High affinity for the
AR Binding Affinity (Ki) 2.11 +0.16 nM
androgen receptor.[3]

Potency in a myoblast cell line.

Potency (EC50, C2C12 cells) 0.44 £ 0.03 nM .

Potency in a prostate epithelial
Potency (EC50, PEC cells) 8.66 £ 0.22 nM )
cell line.[3]

Highly selective for AR over
o >1000-fold vs. ERa, ERp, GR, o
Receptor Selectivity MR estrogen, glucocorticoid, and
mineralocorticoid receptors.[3]

| Receptor Selectivity | ~400-fold vs. PR | Highly selective for AR over the progesterone
receptor.[3] |

Table 2: In Vivo Efficacy in Castrated Male Rats
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. Testosterone
Tissue/Effect Parameter BMS-564929 . Notes
Propionate

Hyperanabolic

Levator Ani . . .
Efficacy (% of stimulation of
Muscle 125% 100%

) T) skeletal
(Anabolic)
muscle.[4]

Substantially

more potent than
Potency (ED50) 0.0009 mg/kg ~0.1 mg/kg )

testosterone In

muscle.[1][4]

Significantly less
Prostate ] ] ) } ]
] Efficacy (% of T) Hypostimulation 100% stimulation of the
(Androgenic)
prostate.[4]

Potency (ED50) 0.14 mg/kg ~0.1 mg/kg [4]

Demonstrates

unprecedented
i o Muscle vs.
Tissue Selectivity 160-fold 1-fold muscle vs.
Prostate
prostate

selectivity.[4]

| LH Suppression | Potency (ED50) | 0.008 mg/kg | - | Potently suppresses Luteinizing
Hormone.[4][5]]

Experimental Protocols

Protocol 1: Surgical Castration (Orchiectomy) of Male
Rats

This protocol describes the standard surgical procedure to create an androgen-deficient rat
model.

Materials:

e Male Sprague-Dawley or Wistar rats (8-12 weeks old)
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Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

Surgical tools (scalpel, scissors, forceps)

Suture material (absorbable and non-absorbable)

Antiseptic solution (e.g., povidone-iodine)

Sterile gauze

Warming pad

Post-operative analgesic

Procedure:

Anesthetize the rat using an approved institutional protocol. Confirm the depth of anesthesia
by lack of pedal withdrawal reflex.

Shave and disinfect the scrotal area.

Make a single midline incision (~1 cm) through the scrotum.

Exteriorize one testis by applying gentle pressure to the abdomen.

Ligate the spermatic cord, including the vas deferens and testicular blood vessels, with
absorbable suture material.

Excise the testis distal to the ligature.

Return the stump to the scrotum and repeat the procedure for the second testis.

Close the scrotal incision with non-absorbable sutures or surgical clips.

Administer a post-operative analgesic as per IACUC guidelines.

Monitor the animal during recovery on a warming pad until it regains sternal recumbency.
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» Allow a recovery period of at least 7-10 days before initiating treatment to ensure the
clearance of endogenous androgens.[6]

Protocol 2: Dose-Response Study of BMS-564929 in
Castrated Rats

This protocol outlines a typical study to determine the anabolic and androgenic activity of BMS-
564929.

Caption: Experimental workflow for a dose-response study.

Procedure:

e Animal Groups: Following the recovery period from orchiectomy, randomly assign rats to
treatment groups (n=8-10 per group).

o Group 1: Sham-operated + Vehicle
o Group 2: Orchiectomized (ORX) + Vehicle

o Group 3: ORX + Testosterone Propionate (Positive Control, e.g., 0.5 mg/kg/day,
subcutaneous)

o Group 4-n: ORX + BMS-564929 at various doses (e.g., 0.001, 0.01, 0.1, 1 mg/kg/day)

e Drug Formulation: Prepare BMS-564929 in a suitable vehicle for oral administration, such as
polyethylene glycol 300 (PEG 300) or a suspension in 0.5% methylcellulose.

o Administration: Administer the assigned treatments daily via oral gavage for a period of 14 to
28 days.[7] Ensure proper gavage technique to prevent injury.[7]

¢ Monitoring: Monitor animal body weight and general health daily.

» Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals
via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

o Carefully dissect and weigh the target tissues: ventral prostate, seminal vesicles, and the
levator ani muscle.
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+ Data Analysis: Normalize tissue weights to body weight. Calculate the ED50 (the dose
required to produce 50% of the maximal effect) for each tissue to determine potency and
selectivity.

Protocol 3: General Pharmacokinetic (PK) Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of BMS-
564929.

1. Animal Preparation
(Jugular Vein Catheterization for IV dosing
and serial blood sampling)

2. Drug Administration

(Intravenous or Oral Gavage)

3. Serial Blood Sampling
(e.g., 5,15,30min, 1, 2, 4, 8, 24 hr)

:

4. Plasma Separation
(Centrifugation)

5. Sample Analysis

(LC-MS/MS for drug concentration)

6. PK Parameter Calculation
(Cmax, Tmax, AUC, t1/2, Bioavailability)

Click to download full resolution via product page
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Caption: General workflow for a pharmacokinetic study.

Procedure:

Animal Preparation: Use male Sprague-Dawley rats fitted with jugular vein catheters for
intravenous (IV) administration and serial blood sampling.[8]

e Dosing Groups:

o Intravenous (IV) Group: Administer a single bolus dose of BMS-564929 (e.g., 1-5 mg/kg)
via the catheter.[8]

o Oral (PO) Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).[8]

» Blood Collection: Collect serial blood samples (approx. 100-200 uL) at predetermined time
points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.

[8]

o Plasma Processing: Immediately centrifuge the blood samples to separate the plasma. Store
plasma samples at -80°C until analysis.[8]

e Bioanalysis: Quantify the concentration of BMS-564929 in plasma samples using a validated
analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[9]

o Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters,
including:

o Maximum concentration (Cmax)

[¢]

Time to maximum concentration (Tmax)

[¢]

Area under the concentration-time curve (AUC)

[e]

Elimination half-life (t1/2)

o

Clearance (CL)
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o Volume of distribution (Vd)

o Oral bioavailability (F%) calculated as (AUC_oral / AUC_1V) * (Dose_IV / Dose_oral)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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